N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-Ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a 2-ethoxyphenylcarboxamide group. The compound’s synthesis typically involves multi-step reactions, including cyclization and condensation steps, as observed in analogous derivatives .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-12-6-4-3-5-11(12)17-13(19)10-9-16-15-18(14(10)20)7-8-22-15/h3-9H,2H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVYDXJOXXKEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the thiazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Solvent-free conditions and the use of ionic liquids as catalysts are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, which makes it a potential candidate for treating hyperpigmentation disorders .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Substituent Effects : The 2-ethoxyphenyl group in the target compound balances lipophilicity and steric hindrance compared to smaller (methoxy) or bulkier (trifluoromethoxy) analogues .
- Core Modifications : Methyl or bromine substitutions on the pyrimidine ring (e.g., at C3 or C5) influence conformational flexibility and intermolecular interactions, as seen in crystallographic studies .
Physicochemical and Spectral Properties
Table 3: Spectroscopic Data for Selected Compounds
Biological Activity
N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Synthesis
The compound features a thiazolopyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions starting from 2-ethoxyaniline and ethyl acetoacetate, followed by cyclization with thiourea under acidic conditions. Microwave-assisted synthesis has been noted to enhance yield and reduce reaction time, making it a favorable method for industrial production.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
This compound has also been evaluated for anticancer activity. It has shown promising results in inhibiting the proliferation of cancer cell lines in vitro. The mechanism is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
- Study on Antimicrobial Activity : A study tested the compound against several strains of bacteria and fungi. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, highlighting its potential as an alternative antimicrobial agent.
- Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to mice with induced inflammation. Results showed a significant reduction in swelling and pain compared to control groups, supporting its use in inflammatory conditions.
- Cancer Cell Line Testing : In vitro tests on A431 vulvar epidermal carcinoma cells revealed that the compound inhibited cell migration and invasion significantly, suggesting its potential role in cancer therapy .
Comparison with Similar Compounds
| Compound Name | Core Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Thiazolopyrimidine | Antimicrobial, Anti-inflammatory, Anticancer | Ethoxyphenyl group enhances lipophilicity |
| Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates | Thiazolopyrimidine | Anticancer | Similar core but different substituents |
| Pyrimidine derivatives | Pyrimidine | Various pharmacological effects | Broader range of activities but less specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
